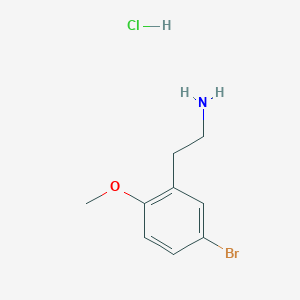

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-(5-bromo-2-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBUWGKPQQYRYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911374-79-3 | |

| Record name | 2-(5-bromo-2-methoxyphenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 2-methoxyphenylethylamine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the aromatic ring. The resulting product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions followed by purification processes to obtain the desired product in high purity. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding amine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride is widely used in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying the effects of brominated phenylethylamines on biological systems.

Medicine: Investigating potential therapeutic applications and drug development.

Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine Hydrochloride

- Key Differences : Bromine at the 4-position and additional methoxy at the 5-position.

- The second methoxy group increases electron-donating effects, which may alter agonist efficacy at 5-HT2A receptors .

2-(2,5-Dimethoxy-4-(methylthio)phenyl)ethan-1-amine Hydrochloride (2C-T)

- Key Differences : Methylthio (SMe) group at the 4-position instead of bromine.

- Impact : The methylthio group is less electronegative than bromine, increasing lipophilicity and possibly prolonging metabolic half-life. This substitution is associated with biased agonism at 5-HT2A, favoring β-arrestin signaling over G-protein pathways .

2-(2,5-Dimethoxy-4-nitrophenyl)ethan-1-amine Hydrochloride

- Key Differences: Nitro group (NO₂) at the 4-position.

- Impact : The electron-withdrawing nitro group reduces electron density on the phenyl ring, decreasing receptor affinity but enhancing selectivity for specific subpopulations of serotonin receptors .

2-(5-Bromo-2-methoxyphenyl)-4-(chloromethyl)-1,3-thiazole Hydrochloride

- Key Differences : Incorporation of a thiazole ring and chloromethyl substituent.

- Impact: The heterocyclic thiazole ring improves metabolic stability and alters solubility.

Pharmacological and Molecular Properties

Receptor Binding and Signaling

- Target Compound : Exhibits moderate affinity for 5-HT2A receptors due to the 5-bromo substituent’s balance of steric bulk and electronegativity. Preferential activation of Gq-mediated pathways over β-arrestin has been hypothesized but requires validation .

- Comparison :

- 2C-T (Methylthio analogue) : Higher lipophilicity correlates with increased membrane permeability and prolonged action. Demonstrates β-arrestin-biased signaling .

- 4-Bromo-2,5-dimethoxy analogue : Dual methoxy groups enhance binding affinity (Ki ≈ 15 nM at 5-HT2A) compared to the target compound (estimated Ki ≈ 30–50 nM) .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|

| 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine HCl | C₉H₁₁BrClNO | 276.55 | 2.1 | 12.5 (H₂O) |

| 2-(4-Bromo-2,5-dimethoxyphenyl)ethan-1-amine HCl | C₁₀H₁₃BrClNO₂ | 306.58 | 1.8 | 8.2 (H₂O) |

| 2C-T (Methylthio analogue) | C₁₁H₁₆ClNS | 261.77 | 3.2 | 4.7 (H₂O) |

| 4-Nitro analogue | C₁₀H₁₃ClN₂O₃ | 244.68 | 1.5 | 18.9 (H₂O) |

*Predicted using fragment-based methods. Data compiled from .

Biological Activity

2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, also known by its chemical formula C9H12BrNO·HCl, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H12BrNO·HCl

- Molecular Weight : 266.57 g/mol

- IUPAC Name : 2-(5-bromo-2-methoxyphenyl)ethanamine; hydrochloride

The compound interacts with various molecular targets, primarily receptors and enzymes, modulating their activity. The specific pathways affected depend on the biological context in which the compound is utilized. Its brominated structure and methoxy group contribute to its unique reactivity and interaction profile with biological systems.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties:

- Antibacterial Activity : Studies have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary significantly depending on the specific bacterial strain tested.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| Staphylococcus aureus | 0.0048 |

| Pseudomonas aeruginosa | 13.40 |

| Enterococcus faecalis | 8.33 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent .

Antifungal Activity

The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values ranging from moderate to high depending on the concentration used.

In Vitro Studies

In vitro studies have been conducted to assess the efficacy of this compound in various biological assays:

- Chlamydial Infections : A study evaluated the compound's effects on Chlamydia trachomatis infections in HEp-2 cells. The treated cells showed a reduction in chlamydial inclusion numbers and sizes compared to untreated controls, indicating potential for therapeutic use against chlamydial infections .

- Toxicity Assessments : Toxicity evaluations were performed using human cell lines, where the compound exhibited low toxicity levels, suggesting a favorable safety profile for potential therapeutic applications .

Research Applications

The compound is utilized across various fields:

- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic applications.

- Biological Research : To study the effects of brominated phenylethylamines on biological systems.

Q & A

Q. What are the established synthetic routes for 2-(5-Bromo-2-methoxyphenyl)ethan-1-amine hydrochloride, and what intermediates are critical?

The compound is synthesized via multi-step procedures involving bromination, methoxylation, and amine functionalization. A key intermediate is 5-bromo-2-methoxyphenol (precursor for aryl substitution), followed by Friedel-Crafts alkylation or reductive amination to introduce the ethylamine moiety. Hydrochloride salt formation is achieved using HCl in anhydrous conditions. Critical intermediates must be purified via column chromatography or recrystallization to avoid side products like over-brominated derivatives . Optimized protocols from analogous phenyl ethylamine hydrochlorides suggest catalytic hydrogenation for amine protection and deprotection steps .

Q. Which spectroscopic methods are most effective for structural characterization?

- NMR : H/C NMR identifies substitution patterns (e.g., bromine-induced deshielding at C5, methoxy peak at ~3.8 ppm). Aromatic protons show splitting patterns consistent with 1,2,4-trisubstituted benzene.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHBrClNO, expected [M+H]: 296.96).

- X-ray Crystallography : Resolves hydrochloride salt formation and hydrogen-bonding networks, critical for confirming stereoelectronic effects .

Q. What purification strategies mitigate common impurities?

Impurities like unreacted bromophenol or N-alkylated byproducts are removed via:

- Recrystallization from ethanol/water mixtures (yields >95% purity).

- HPLC with C18 columns and 0.1% TFA in acetonitrile/water gradients. Storage at -20°C under inert atmosphere prevents amine oxidation .

Q. What safety protocols are essential during handling?

Q. Which biological targets are associated with this compound?

Structurally analogous phenyl ethylamines act as 5-HT receptor agonists with β-arrestin-biased signaling. Target engagement is validated via calcium flux assays and radioligand binding (K < 100 nM). Functional selectivity studies require comparing G vs. β-arrestin recruitment in HEK293 cells .

Advanced Research Questions

Q. How can biased agonism at serotonin receptors be evaluated for this compound?

- Assay 1 : Measure G-mediated calcium release using FLIPR (Fluorescent Imaging Plate Reader).

- Assay 2 : Quantify β-arrestin recruitment via BRET (Bioluminescence Resonance Energy Transfer). Data normalization to reference agonists (e.g., LSD) identifies bias factors. Contradictions in efficacy (e.g., high cAMP but low IP1) may arise from cell-specific receptor coupling .

Q. How to resolve discrepancies in receptor binding affinity data across studies?

- Variable purity : Validate compound integrity via HPLC before assays.

- Receptor isoforms : Use transfected cells expressing homogeneous receptor populations.

- Buffer conditions : Adjust Mg/GTP levels to stabilize high-affinity states .

Q. What strategies improve aqueous solubility for in vivo studies?

- Salt exchange : Replace HCl with more soluble counterions (e.g., citrate).

- Cosolvents : Use 10% DMSO/PEG-400 in PBS (pH 4–5 stabilizes the amine).

- Prodrugs : Acetylate the amine for enhanced permeability, hydrolyzed in vivo .

Q. How does structural modification at the 5-bromo position affect metabolic stability?

Q. What enzymatic assays are suitable for studying its potential as a transaminase substrate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.